
3-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine is an organic compound that features a cyclopentane ring substituted with a methyl group and an amine group bonded to a pyridin-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine can be achieved through a multi-step process. One common method involves the reaction of 3-methylcyclopentanone with pyridin-2-ylmethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride in the presence of an acid catalyst like acetic acid. The reaction is carried out in a suitable solvent, such as methanol, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
3-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The pyridin-2-ylmethyl moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(pyridin-4-ylmethyl)cyclopentan-1-amine
- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- N-(pyridin-2-yl)amides
Uniqueness
3-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclopentane ring, methyl group, and pyridin-2-ylmethyl moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H18N2/c1-10-5-6-11(8-10)14-9-12-4-2-3-7-13-12/h2-4,7,10-11,14H,5-6,8-9H2,1H3 |
InChI Key |
MTHGFIQOBGRVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



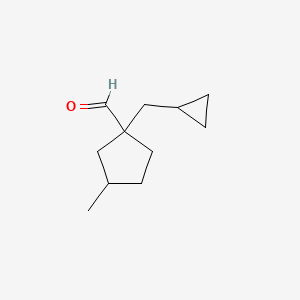
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
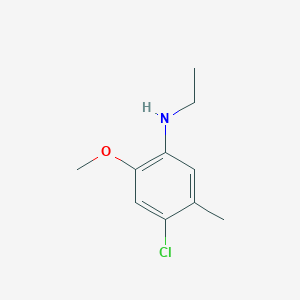
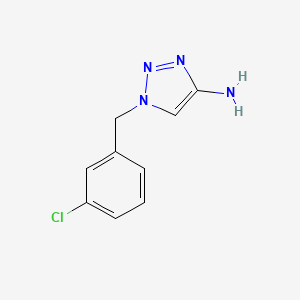
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)
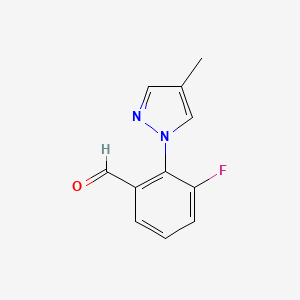


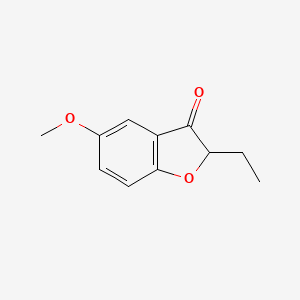
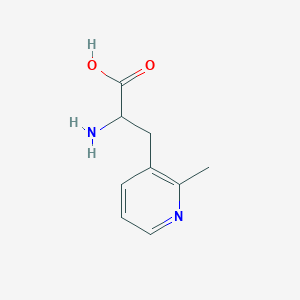

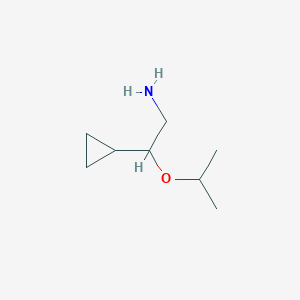
amine](/img/structure/B13311275.png)
